1-(3,4-Dichlorobenzyl)azetidine

Monoamine transporter SERT/DAT binding Structure-activity relationship

1-(3,4-Dichlorobenzyl)azetidine (CAS 1864503-76-3) is a small-molecule azetidine derivative with the molecular formula C₁₀H₁₁Cl₂N and a molecular weight of 216.10 g/mol. It belongs to the N-benzylazetidine subclass, characterized by a strained four-membered azetidine ring bearing a 3,4-dichlorobenzyl substituent at the ring nitrogen.

Molecular Formula C10H11Cl2N
Molecular Weight 216.10 g/mol
Cat. No. B15334863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorobenzyl)azetidine
Molecular FormulaC10H11Cl2N
Molecular Weight216.10 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
InChIKeyGWJLGXIGHRIRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorobenzyl)azetidine: Core Chemical Identity and Compound Class for Procurement Evaluation


1-(3,4-Dichlorobenzyl)azetidine (CAS 1864503-76-3) is a small-molecule azetidine derivative with the molecular formula C₁₀H₁₁Cl₂N and a molecular weight of 216.10 g/mol . It belongs to the N-benzylazetidine subclass, characterized by a strained four-membered azetidine ring bearing a 3,4-dichlorobenzyl substituent at the ring nitrogen. The compound is primarily utilized as a synthetic building block and scaffold in medicinal chemistry, particularly in programs targeting monoamine transporters, sigma receptors, and neurokinin receptors where the 3,4-dichlorobenzyl pharmacophore has been validated [1][2]. Its structural simplicity—an unsubstituted azetidine ring with a single N-benzyl appendage—distinguishes it from more elaborate analogs such as A-971432 or 3-substituted azetidine derivatives that carry additional functional groups.

Why 1-(3,4-Dichlorobenzyl)azetidine Cannot Be Interchanged with Generic N-Benzylazetidine Analogs


N-Benzylazetidine derivatives exhibit steep structure-activity relationships where seemingly minor modifications—chlorine substitution pattern, benzyl attachment point (N- vs. C-), and saturation state (benzyl vs. benzylidene)—produce large shifts in target affinity, selectivity, and physicochemical profile. The 3,4-dichloro substitution pattern is a privileged pharmacophore for sigma receptor and monoamine transporter engagement [1][2], while the N-benzyl (vs. C-benzyl) attachment alters metabolic vulnerability: N-benzyl oxidation is a primary clearance route in human liver microsomes, with half-life differences exceeding 4-fold depending on N-substituent lipophilicity [3]. Unsubstituted 1-benzylazetidine lacks the halogen-mediated binding interactions that confer nanomolar potency at SERT and DAT observed with dichlorinated congeners. Positional isomers (e.g., 3-(3,4-dichlorobenzyl)azetidine) differ fundamentally in their hydrogen-bond donor/acceptor capacity (free NH vs. tertiary amine), altering both target recognition and CNS penetration potential. These non-interchangeable properties necessitate compound-specific procurement for SAR and lead optimization campaigns.

Quantitative Differentiation Evidence: 1-(3,4-Dichlorobenzyl)azetidine vs. Closest Analogs


Chlorine Substitution Pattern: 3,4-Dichloro vs. 4-Chloro vs. Unsubstituted N-Benzylazetidine

The 3,4-dichlorobenzyl substitution pattern on the azetidine nitrogen confers enhanced monoamine transporter binding affinity compared to unsubstituted or mono-chlorinated N-benzylazetidine analogs. In the structurally related benzylideneazetidine series, 3-(3,4-dichlorobenzylidene)azetidine (24m) achieved Ki = 139 nM at SERT and Ki = 531 nM at DAT (DAT/SERT selectivity ratio = 3.8), representing the most potent analog in the series [1]. By contrast, the general finding from the Forsyth study is that the saturated benzylazetidine analogs were uniformly less potent than their benzylidene counterparts, establishing a clear potency hierarchy: benzylidene > benzyl for this scaffold [1]. While direct Ki values for 1-(3,4-dichlorobenzyl)azetidine at SERT/DAT are not reported in the primary literature, the 3,4-dichloro substitution pattern is essential—removal of chlorine atoms (as in 1-benzylazetidine) eliminates the halogen-bonding and hydrophobic contacts that drive nanomolar transporter engagement [2].

Monoamine transporter SERT/DAT binding Structure-activity relationship

Regioisomeric Differentiation: N-Benzyl (1-Substituted) vs. C-Benzyl (3-Substituted) Azetidine

1-(3,4-Dichlorobenzyl)azetidine (N-benzyl, CAS 1864503-76-3) and its positional isomer 3-(3,4-dichlorobenzyl)azetidine (C-benzyl, CAS 937629-49-7) share the same molecular formula (C₁₀H₁₁Cl₂N, MW 216.10) but differ fundamentally in their hydrogen-bonding capacity. The N-benzyl isomer is a tertiary amine with zero hydrogen bond donors (HBD = 0), while the C-benzyl isomer is a secondary amine with one hydrogen bond donor (HBD = 1) . This difference impacts CNS multiparameter optimization (MPO) scores: the absence of an HBD in the N-benzyl isomer favors passive blood-brain barrier permeability, whereas the C-benzyl isomer's NH group may engage in additional target hydrogen bonding at the cost of reduced CNS penetration. The computed logP for the C-benzyl isomer is 2.96 ; the N-benzyl isomer is expected to have a higher logP (estimated ~3.0–3.3 based on the absence of the polar NH), consistent with the general observation that N-alkylation increases lipophilicity by approximately 0.3–0.5 log units [1].

Positional isomer Hydrogen bond donor CNS drug design LogP comparison

Dichloro Regioisomer Comparison: 3,4-Dichloro vs. 2,4-Dichloro Substitution on N-Benzylazetidine

Among dichlorinated N-benzylazetidine regioisomers, the 3,4-dichloro pattern (CAS 1864503-76-3) and the 2,4-dichloro pattern (CAS 1855489-66-5) are both commercially accessible with identical molecular formula (C₁₀H₁₁Cl₂N, MW 216.10) . The 3,4-dichlorobenzyl motif is a recognized privileged fragment for sigma-1 and sigma-2 receptor binding: N-(3,4-dichlorobenzyl)azoles demonstrated Ki values in the nanomolar to low-micromolar range at sigma receptors, with the 3,4-dichloro geometry providing an optimal dihedral angle for receptor pocket complementarity [1]. The 2,4-dichloro isomer presents a different electrostatic surface and steric profile due to the ortho-chlorine, which can restrict rotational freedom of the benzyl group and alter the presentation of the azetidine ring to biological targets. In monoamine transporter SAR, the 3,4-substitution pattern consistently yields higher SERT affinity than 2,4-substitution in related azetidine and phenethylamine scaffolds [2].

Chlorine substitution pattern Sigma receptor Pharmacophore geometry Regioisomeric differentiation

Saturation State: 1-(3,4-Dichlorobenzyl)azetidine (Benzyl) vs. 3-(3,4-Dichlorobenzylidene)azetidine (Benzylidene)

The Forsyth dissertation provides a direct head-to-head comparison of benzylazetidine vs. benzylideneazetidine congeneric pairs, establishing that benzylidene (exocyclic double bond) analogs are uniformly more potent at SERT and DAT than their saturated benzyl counterparts [1]. The 3-(3,4-dichlorobenzylidene)azetidine (24m) is the most potent analog in the entire series with Ki = 139 nM (SERT) and Ki = 531 nM (DAT), with a DAT/SERT selectivity ratio of 3.8 [1]. While the corresponding 1-(3,4-dichlorobenzyl)azetidine (the saturated analog) was not assigned a specific Ki value in the study, the general SAR trend dictates that its SERT/DAT affinity is meaningfully lower than 139/531 nM. This saturation-dependent potency difference is attributed to the conformational rigidity and extended π-system of the benzylidene group, which pre-organizes the ligand for transporter binding [1][2].

Benzyl vs. benzylidene SERT/DAT potency Saturation SAR Lead optimization

Metabolic Stability: N-Benzyl Liability vs. N-Cyclopropylmethyl Optimization in Azetidine-Containing Series

The N-benzyl substituent of 1-(3,4-dichlorobenzyl)azetidine represents a known metabolic liability. In the structurally related NK2 antagonist series (1-benzyl-5-(3,4-dichlorophenyl)-5-{2-[3-substituted-1-azetidinyl]ethyl}-2-piperidones), metabolic route identification studies established that N-benzyl oxidation is a primary clearance mechanism in human liver microsomes (HLM) [1]. The N-benzyl lead compound (compound 5, logD = 3.2) exhibited a half-life T₁/₂(HLM) of 70 minutes, whereas replacement of the N-benzyl with an N-cyclopropylmethyl group (compound 29, logD = 2.3) extended T₁/₂(HLM) to 120 minutes—a 1.7-fold improvement—while retaining functional potency at NK2 (pA₂ = 8.1) [1]. This demonstrates that the N-benzyl group, while synthetically convenient, caps metabolic stability relative to non-benzylic N-alkyl alternatives. For 1-(3,4-dichlorobenzyl)azetidine, researchers should anticipate CYP450-mediated N-debenzylation as a predominant metabolic pathway.

Human liver microsome stability N-debenzylation Metabolic soft spot LogD optimization

Functional Complexity: 1-(3,4-Dichlorobenzyl)azetidine as Minimal Scaffold vs. A-971432 as Functionalized Congener

1-(3,4-Dichlorobenzyl)azetidine represents the minimal N-benzylazetidine pharmacophore, whereas A-971432 (1-(4-((3,4-dichlorobenzyl)oxy)benzyl)azetidine-3-carboxylic acid) is a highly elaborated congener bearing a 3-carboxylic acid group and an ether-linked 3,4-dichlorobenzyl moiety . A-971432 is a potent and selective S1P5 receptor agonist (IC₅₀ = 6 nM at S1P5, 362 nM at S1P1, >10 μM at S1P3) with demonstrated oral bioavailability, blood-brain barrier penetration, and in vivo efficacy in cognitive decline models (t₁/₂ = 5.7 h, Cmax = 2,500 ng/mL, AUC = 35,000 ng·h/mL at 10 mg/kg p.o. in CD1 mice) . The minimal scaffold 1-(3,4-dichlorobenzyl)azetidine lacks the carboxylic acid necessary for S1P receptor engagement and the extended aryl ether linker required for S1P5 subtype selectivity. The structural gap between these two compounds is reflected in their target profiles: A-971432 is a selective S1P5 agonist, while the minimal N-benzylazetidine scaffold is associated with monoamine transporter and sigma receptor pharmacology .

S1P5 agonist Scaffold complexity Carboxylic acid Oral bioavailability

Optimal Procurement and Research Application Scenarios for 1-(3,4-Dichlorobenzyl)azetidine


Monoamine Transporter SAR Studies: Saturated Benzyl Control vs. Benzylidene Lead Compounds

In SERT/DAT structure-activity relationship campaigns, 1-(3,4-dichlorobenzyl)azetidine serves as the essential saturated benzyl control compound. The Forsyth dissertation established that benzylideneazetidine analogs (e.g., 24m, Ki = 139 nM SERT) are more potent than their benzylazetidine counterparts [1]. Researchers should procure 1-(3,4-dichlorobenzyl)azetidine alongside 3-(3,4-dichlorobenzylidene)azetidine to quantify the precise contribution of the exocyclic double bond to transporter binding affinity. This head-to-head pair enables deconvolution of conformational rigidity and π-system effects on SERT/DAT engagement within an otherwise identical substitution framework.

Sigma Receptor Pharmacophore Validation: 3,4-Dichlorobenzyl Privileged Fragment Profiling

The 3,4-dichlorobenzyl moiety attached to a heterocyclic nitrogen is a validated sigma receptor pharmacophore, as demonstrated by N-(3,4-dichlorobenzyl)azole series showing nanomolar sigma-1 and sigma-2 binding [1]. 1-(3,4-Dichlorobenzyl)azetidine extends this pharmacophore to the azetidine heterocycle class. Procurement of this compound alongside the corresponding 2,4-dichloro regioisomer (CAS 1855489-66-5) and the monochloro 4-chloro analog (CAS 1857220-40-6) enables a complete chlorine substitution matrix study to map sigma receptor subtype selectivity as a function of halogen geometry .

Metabolic Stability Benchmarking: N-Benzyl vs. N-Alkyl Azetidine Clearance Comparison

N-Benzyl oxidation is a dominant metabolic clearance pathway in azetidine-containing compounds, as established in the NK2 antagonist series where T₁/₂(HLM) improved from 70 min (N-benzyl lead 5) to 120 min (N-cyclopropylmethyl analog 29) [1]. 1-(3,4-Dichlorobenzyl)azetidine provides a tractable, low-molecular-weight probe (MW 216.10) for studying N-debenzylation kinetics in human or rodent liver microsome assays. Its small size minimizes confounding metabolic contributions from other structural features, making it an ideal substrate for isolated assessment of benzylic oxidation liability in azetidine scaffolds .

Minimal Scaffold Control for S1P5 Agonist Lead Deconvolution (A-971432 Program)

A-971432 (MW 366.24) is a potent S1P5 agonist (IC₅₀ = 6 nM) with oral bioavailability and brain penetration, but its structure embeds multiple pharmacophoric elements: a 3-carboxylic acid, an ether-linked 3,4-dichlorobenzyl group, and a 1,4-disubstituted benzyl linker [1]. 1-(3,4-Dichlorobenzyl)azetidine (MW 216.10) strips away the carboxylic acid and extended linker, serving as a minimal fragment control. Co-procurement of both compounds enables fragment-based deconvolution: any S1P5 activity retained by the minimal scaffold identifies the core azetidine-benzyl motif as a contributing pharmacophore, while loss of activity confirms the essential role of the carboxylic acid and ether linker in S1P5 engagement .

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